molecular formula C11H14N2O B13248948 N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine CAS No. 1339865-46-1

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B13248948
CAS No.: 1339865-46-1
M. Wt: 190.24 g/mol
InChI Key: YOHYRCBANLZZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group, an isopropyl group, and an amine group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with isopropyl bromide to form an intermediate, which is then cyclized with methyl isocyanate to yield the desired benzoxazole derivative. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazoles.

Scientific Research Applications

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(propan-2-yl)-1,3-benzoxazol-4-amine
  • N-methyl-2-(propan-2-yl)-1,3-benzoxazol-6-amine
  • N-methyl-2-(propan-2-yl)-1,3-benzoxazol-7-amine

Uniqueness

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1339865-46-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-methyl-2-propan-2-yl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C11H14N2O/c1-7(2)11-13-9-6-8(12-3)4-5-10(9)14-11/h4-7,12H,1-3H3

InChI Key

YOHYRCBANLZZSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.